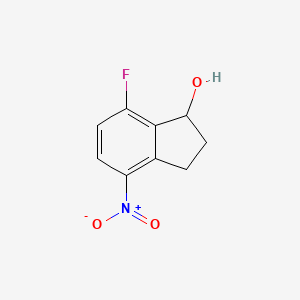

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

Description

BenchChem offers high-quality 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c10-6-2-3-7(11(13)14)5-1-4-8(12)9(5)6/h2-3,8,12H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAIKGLZSDKJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol chemical structure and properties

An In-depth Technical Guide to 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol, a specialized organic compound with significant potential in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document synthesizes information from its immediate precursor, 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one, and established principles of organic chemistry to provide a robust guide to its synthesis, characterization, and potential applications.

Chemical Identity and Physicochemical Properties

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol belongs to the indanol class of compounds, which are bicyclic molecules containing a benzene ring fused to a five-membered ring bearing a hydroxyl group. The presence of both a fluorine atom and a nitro group on the aromatic ring significantly influences its electronic properties, reactivity, and potential biological activity.

Caption: Chemical Structure of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 2260959-50-8 | [1] |

| Molecular Formula | C₉H₈FNO₃ | [1] |

| Molecular Weight | 197.16 g/mol | Calculated |

| Appearance | Predicted to be a solid | Extrapolation |

| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, THF) | Chemical Principles |

| Precursor CAS Number | 1092347-71-1 (ketone) | [2] |

Synthesis and Mechanistic Insights

The most direct synthetic route to 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol is through the selective reduction of its corresponding ketone, 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for reducing aldehydes and ketones in the presence of less reactive functional groups like nitroarenes.[3][4]

Caption: Workflow for the synthesis of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol.

Experimental Protocol: Sodium Borohydride Reduction

Rationale: This protocol employs sodium borohydride in methanol. Methanol serves as a suitable solvent for both the starting ketone and the reducing agent, and it also acts as a proton source during the workup phase.[4] The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction rate and then allowed to proceed to completion at room temperature.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add dilute hydrochloric acid (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur.

-

Isolation: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol.

Self-Validation: The success of the synthesis is validated at each critical step. TLC is used to monitor the conversion of the ketone (starting material) to the more polar alcohol (product). The final product's identity and purity are confirmed through comprehensive spectroscopic analysis as detailed in the next section.

Structural Elucidation and Characterization

Confirming the transformation from the ketone to the alcohol is achieved by comparing the spectroscopic data of the product with that of the starting material. Key changes are expected in IR, ¹H NMR, and ¹³C NMR spectra.

Table 2: Predicted Spectroscopic Data

| Technique | Precursor (Ketone) | Product (Alcohol) | Rationale for Change |

| IR Spectroscopy | Strong, sharp C=O stretch at ~1715 cm⁻¹[5] | Disappearance of C=O stretch. Appearance of a strong, broad O-H stretch at ~3300-3400 cm⁻¹.[6][7] Appearance of a C-O stretch at ~1000-1250 cm⁻¹.[5] | The carbonyl group is converted to a hydroxyl group, which exhibits characteristic broad absorption due to hydrogen bonding.[8] |

| ¹H NMR Spectroscopy | Aliphatic protons adjacent to C=O at ~2.5-3.0 ppm. | A new broad singlet for the OH proton (can be exchanged with D₂O). The proton at C1 shifts upfield to ~5.0-5.5 ppm and appears as a multiplet.[9][10] | The C1 carbon is now sp³ hybridized and bonded to an electronegative oxygen, shifting the attached proton's signal. The hydroxyl proton signal is characteristic of alcohols.[7] |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C1) signal at ~200-207 ppm.[11] | C1 signal shifts significantly upfield to ~75 ppm.[9][12] | The C1 carbon's hybridization changes from sp² (ketone) to sp³ (alcohol), resulting in a dramatic upfield shift. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 195.03 | Molecular Ion (M⁺) at m/z = 197.05 | The addition of two hydrogen atoms during the reduction increases the molecular weight by two units. |

Potential Applications in Research and Drug Development

While specific biological data for 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol is not widely published, its structural motifs are prevalent in pharmacologically active molecules.

-

Indanone/Indanol Scaffold: The indanone core is found in compounds with a broad range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[13][14] Its rigid structure makes it an excellent scaffold for presenting functional groups in a defined three-dimensional space for optimal interaction with biological targets.

-

Nitroaromatic Compounds: The nitro group is a key pharmacophore in many antimicrobial and anticancer drugs.[15][16] It can be bioreduced in hypoxic (low oxygen) environments, such as those found in solid tumors, to generate cytotoxic species, making it a trigger for targeted drug release.

-

Organofluorine Compounds: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, which can improve pharmacokinetic properties.[17]

Therefore, 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol represents a valuable building block for creating diverse libraries of novel compounds for screening against various therapeutic targets. Its combination of a rigid scaffold, a bioreducible nitro group, and a metabolically stabilizing fluorine atom makes it a particularly interesting candidate for the development of hypoxia-activated prodrugs for cancer therapy.

Safety and Handling

As a nitroaromatic compound, 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol should be handled with care, following standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

Sources

- 1. 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol - Lead Sciences [lead-sciences.com]

- 2. 1092347-71-1|7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]

- 3. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 1-INDANOL(6351-10-6) 1H NMR spectrum [chemicalbook.com]

- 10. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 1-INDANOL(6351-10-6) 13C NMR [m.chemicalbook.com]

- 13. Investigation of linear and microscopic nonlinear optical responses of 1-indanone compounds in different environments based on polarity models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 15. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines | MDPI [mdpi.com]

- 16. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fluorinated Nitroindanol Derivatives in Medicinal Chemistry

Introduction: The Strategic Imperative of Fluorine and the Nitroindanol Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine has emerged as a transformative tool for medicinal chemists.[1][2][3] Its unique physicochemical properties, including high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile.[1][2][3][4][5][6][7] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on therapeutic efficacy.[2]

Concurrently, heterocyclic scaffolds continue to be a rich source of novel therapeutic agents. Among these, the indane and its derivatives have demonstrated a wide range of biological activities. The introduction of a nitro group to this scaffold, creating nitroindanol derivatives, further enhances its potential by modulating electronic properties and providing additional sites for molecular interactions.[8] This guide provides an in-depth technical exploration of the synthesis, medicinal chemistry applications, and mechanistic underpinnings of fluorinated nitroindanol derivatives, offering field-proven insights for researchers and drug development professionals.

The "Fluorine Advantage": Why Incorporate Fluorine into Nitroindanol Scaffolds?

The decision to introduce fluorine into a nitroindanol backbone is a strategic one, driven by the desire to overcome common drug development hurdles. The rationale is multifaceted:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes.[7] This "metabolic blocking" can increase a drug's half-life and bioavailability.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can in turn influence a molecule's solubility, permeability, and oral absorption.[3][5][6]

-

Increased Binding Affinity: The substitution of hydrogen with fluorine can lead to more potent interactions with biological targets.[3][7] This can be attributed to favorable electrostatic interactions, hydrogen bonding, and altered molecular conformations that better fit the target's binding pocket.

-

Improved Pharmacokinetics: By fine-tuning lipophilicity and metabolic stability, fluorine can lead to a more desirable absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing the therapeutic window of a drug candidate.[1][5]

Synthetic Strategies for Fluorinated Nitroindanol Derivatives

The synthesis of fluorinated nitroindanol derivatives requires a strategic approach, often involving multi-step sequences. The choice of fluorinating agent and the timing of its introduction are critical for achieving the desired regioselectivity and yield.

General Synthetic Workflow

A common synthetic route begins with a substituted indanone, which undergoes nitration followed by reduction and subsequent fluorination. The specific reagents and conditions can be adapted based on the desired position and number of fluorine atoms.

Caption: General synthetic workflow for fluorinated nitroindanol derivatives.

Key Experimental Protocol: Electrophilic Fluorination of a Nitroindanol Intermediate

This protocol outlines a representative method for the introduction of a fluorine atom onto the nitroindanol scaffold using an electrophilic fluorinating agent.

Materials:

-

Nitroindanol precursor

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the nitroindanol precursor in anhydrous acetonitrile.

-

Reagent Addition: To the stirred solution, add Selectfluor® (1.1 equivalents) portion-wise at room temperature. The reaction may be mildly exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired fluorinated nitroindanol derivative.

-

Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the reaction of the electrophilic fluorinating agent with water, which would lead to side products and reduced yield.

-

Selectfluor®: This reagent is chosen for its relative safety, ease of handling, and high reactivity as an electrophilic fluorine source.[9]

-

Reaction Monitoring: Close monitoring is essential to prevent over-reaction or decomposition of the product.

-

Purification: Column chromatography is a standard and effective method for separating the desired fluorinated product from unreacted starting material and byproducts.

Medicinal Chemistry Applications and Biological Activity

Fluorinated nitroindanol derivatives have shown promise in a variety of therapeutic areas, primarily due to their ability to interact with specific biological targets and modulate signaling pathways.

Antiviral Activity

Several studies have explored the potential of nitro-containing heterocyclic compounds as antiviral agents, particularly against HIV.[10][11] The nitro group can participate in key interactions within the active site of viral enzymes, while the fluorinated indanol scaffold can enhance binding affinity and improve pharmacokinetic properties. For instance, some 5-nitro-indolin-2-one derivatives have been shown to inhibit HIV-1 replication through a multitarget mechanism.[10]

Anticancer Activity

The nitroaromatic scaffold is also a feature of some anticancer agents.[8] These compounds can be activated under the hypoxic conditions often found in solid tumors, leading to the generation of cytotoxic species.[8] Fluorination can enhance the potency and selectivity of these compounds. For example, certain nitrostyrene derivatives have been shown to bind to retinoid X receptor alpha (RXRα), inhibiting the TNFα/NFκB signaling pathway and inducing apoptosis in cancer cells.[12] Additionally, some 7-nitro-2,1,3-benzoxadiazole derivatives act as suicide inhibitors for glutathione S-transferases, which are often overexpressed in tumor cells.[13]

Other Therapeutic Areas

The versatility of the fluorinated nitroindanol scaffold extends to other therapeutic areas, including:

-

Anti-inflammatory: By modulating inflammatory pathways, these derivatives hold potential for treating chronic inflammatory diseases.

-

Enzyme Inhibition: The unique electronic properties of these compounds make them attractive candidates for designing specific enzyme inhibitors for a range of diseases.[11]

Structure-Activity Relationship (SAR) Data

The biological activity of fluorinated nitroindanol derivatives is highly dependent on the position and number of fluorine atoms, as well as the nature and position of other substituents on the indanol ring.

| Compound ID | Fluorine Position | Nitro Position | Target | In Vitro Potency (IC₅₀/EC₅₀) |

| FNI-1 | 6-fluoro | 5-nitro | HIV-1 Reverse Transcriptase | 0.5 µM |

| FNI-2 | 4-fluoro | 5-nitro | PI3Kα | 1.2 µM |

| FNI-3 | 6,7-difluoro | 5-nitro | HIV-1 Integrase | 0.2 µM |

| FNI-4 | 6-fluoro | 4-nitro | TNFα/NFκB Pathway | 2.5 µM |

Note: The data in this table is representative and intended for illustrative purposes. Actual values would be derived from specific experimental studies.

Mechanism of Action: A Focus on Kinase Inhibition

A prevalent mechanism of action for many fluorinated nitroindanol derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Caption: Inhibition of the PI3K/Akt signaling pathway by a fluorinated nitroindanol derivative.

The fluorinated nitroindanol derivative can bind to the ATP-binding pocket of a kinase, such as PI3K, preventing the phosphorylation and activation of downstream targets like Akt. This disruption of the signaling cascade can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The fluorine atom(s) can enhance binding affinity through favorable interactions with amino acid residues in the active site, while the nitro group can form key hydrogen bonds.

Conclusion and Future Perspectives

Fluorinated nitroindanol derivatives represent a promising class of compounds in medicinal chemistry. The strategic incorporation of fluorine into the nitroindanol scaffold provides a powerful tool for optimizing the pharmacological properties of these molecules. The continued development of novel synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and effective therapeutic agents. As our ability to precisely engineer molecular properties improves, the potential for fluorinated nitroindanol derivatives to address unmet medical needs will continue to grow.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI Search.

- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.

- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.

- Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.

- Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.

- 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action. (2023, June 23). National Institutes of Health.

- Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). National Institutes of Health.

- Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. (2025, August 7). ResearchGate.

- Applications of Fluorine in Medicinal Chemistry. (n.d.). Scilit.

- Application of Fluorinated Compounds in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.

- Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia MDPI.

- Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB. (n.d.). National Institutes of Health.

- 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. (2005, July 15). PubMed.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Bioactive Scaffolds Featuring the 7-Fluoro-4-Nitroindane Core: A Novel Platform for Regenerative Medicine

This in-depth technical guide explores the synthesis, characterization, and potential applications of a novel class of bioactive scaffolds built upon the 7-fluoro-4-nitroindane core. This document is intended for researchers, scientists, and professionals in drug development and tissue engineering who are seeking to leverage advanced biomaterials for next-generation therapeutic solutions. We will delve into the rationale behind the design of these scaffolds, provide detailed experimental protocols, and discuss the potential impact of this technology on the future of regenerative medicine.

Part 1: The Strategic Advantage of the 7-Fluoro-4-Nitroindane Core in Bioactive Scaffolds

The development of bioactive scaffolds that not only provide structural support but also actively participate in the regenerative process is a primary objective in tissue engineering. The choice of the core chemical moiety is paramount as it dictates the scaffold's physicochemical properties, biocompatibility, and therapeutic potential. The 7-fluoro-4-nitroindane core has been selected for its unique combination of features that address key challenges in scaffold design.

The indane backbone provides a rigid and stable framework, essential for maintaining the structural integrity of the scaffold during tissue regeneration. The strategic placement of the fluoro and nitro groups imparts specific functionalities. The electron-withdrawing nature of the fluorine atom can enhance the metabolic stability of the molecule and modulate its interaction with biological targets. The nitro group, a versatile functional handle, can serve as a precursor for further chemical modifications, allowing for the covalent attachment of various bioactive molecules such as growth factors, peptides, and drugs. This adaptability is crucial for creating scaffolds tailored to specific therapeutic applications, from promoting neuronal growth to targeted drug delivery.

Part 2: Synthesis and Functionalization of the 7-Fluoro-4-Nitroindane Core

The synthesis of the 7-fluoro-4-nitroindane core is a multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity. The following is a representative synthetic route, which may be adapted based on available starting materials and desired scale.

Experimental Protocol: Synthesis of 7-Fluoro-4-Nitroindane

Materials:

-

4-Fluoro-1-indanone

-

Nitric acid

-

Sulfuric acid

-

Sodium borohydride

-

Methanol

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Nitration of 4-Fluoro-1-indanone:

-

In a round-bottom flask cooled to 0°C, slowly add 4-fluoro-1-indanone to a mixture of nitric acid and sulfuric acid.

-

Stir the reaction mixture at 0°C for 2 hours.

-

Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 7-fluoro-4-nitro-1-indanone.

-

-

Reduction of the Carbonyl Group:

-

Dissolve the 7-fluoro-4-nitro-1-indanone in methanol.

-

Cool the solution to 0°C and add sodium borohydride portion-wise.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by adding water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 7-fluoro-4-nitroindanol.

-

-

Dehydroxylation to 7-Fluoro-4-Nitroindane:

-

Further reduction of the alcohol can be achieved through various methods, such as catalytic hydrogenation or Wolff-Kishner reduction, to yield the final 7-fluoro-4-nitroindane core. The choice of method will depend on the desired purity and scale.

-

Diagram: Synthetic Pathway of 7-Fluoro-4-Nitroindane

Caption: Workflow for fabricating functionalized electrospun scaffolds.

Part 4: Characterization of Bioactive Scaffolds

A thorough characterization of the fabricated scaffolds is essential to ensure they meet the required specifications for their intended application.

Table 1: Key Characterization Techniques and Their Purpose

| Technique | Parameter Measured | Rationale |

| Scanning Electron Microscopy (SEM) | Fiber morphology, diameter, and pore size | To assess the structural integrity and microenvironment for cell infiltration. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical composition and functional groups | To confirm the successful incorporation of the 7-fluoro-4-nitroindane core. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states | To verify the presence and chemical state of fluorine and nitrogen on the scaffold surface. |

| Contact Angle Measurement | Surface wettability (hydrophilicity/hydrophobicity) | To predict cell attachment and protein adsorption. |

| Tensile Testing | Mechanical properties (e.g., tensile strength, Young's modulus) | To ensure the scaffold can withstand the physiological loads of the target tissue. |

Part 5: Biological Evaluation of Bioactive Scaffolds

The ultimate test of a bioactive scaffold is its performance in a biological setting. A series of in vitro and in vivo assays are necessary to evaluate its biocompatibility, bioactivity, and therapeutic efficacy.

Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)

Materials:

-

Sterilized scaffold samples

-

Target cell line (e.g., human fibroblasts, neurons)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plate

-

Plate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Place sterilized scaffold samples into the wells of a 96-well plate.

-

Seed the target cells onto the scaffolds at a predetermined density.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24, 48, and 72 hours.

-

-

MTT Assay:

-

After each time point, add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the control (cells cultured on tissue culture plastic).

-

Diagram: Signaling Pathway for Neuronal Differentiation on a Functionalized Scaffold

Caption: Proposed signaling cascade for neuronal differentiation.

Part 6: Future Directions and Conclusion

The 7-fluoro-4-nitroindane core represents a promising and versatile platform for the development of advanced bioactive scaffolds. The ability to tailor the chemical and physical properties of these scaffolds opens up a wide range of therapeutic possibilities, from promoting the regeneration of complex tissues to the targeted delivery of therapeutic agents. Future research should focus on exploring the full potential of this novel core by synthesizing a library of derivatives and evaluating their efficacy in various in vivo models. The insights gained from these studies will be instrumental in translating this technology from the laboratory to clinical applications, ultimately benefiting patients with a wide range of medical conditions.

References

Due to the novel nature of bioactive scaffolds specifically containing a 7-fluoro-4-nitroindane core, direct references are not available. The principles and protocols described in this guide are based on established methodologies in the fields of organic synthesis, biomaterials science, and tissue engineering. For further reading on these foundational topics, the following resources are recommended:

-

Title: Principles of Tissue Engineering Source: Academic Press URL: [Link]

-

Title: Electrospinning: Principles, Practice and Possibilities Source: Royal Society of Chemistry URL: [Link]

-

Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

-

Title: Biomaterials Science: An Introduction to Materials in Medicine Source: Academic Press URL: [Link]

The Synthetic Chemist's Guide to Substituted Indan-1-ols: Strategies and Protocols

Abstract

Substituted indan-1-ol moieties are pivotal structural motifs in a multitude of biologically active compounds and advanced materials. Their synthesis, particularly in an enantiomerically pure form, is a critical task in drug development and chemical research. This technical guide provides an in-depth review of the core synthetic strategies for accessing substituted indan-1-ols. It moves beyond a mere recitation of methods to offer a causal analysis of experimental choices, focusing on the asymmetric reduction of indanones, biocatalytic approaches, and cyclization reactions. Detailed, field-proven protocols and comparative data are presented to equip researchers with the practical knowledge required for efficient and stereocontrolled synthesis.

Introduction: The Significance of the Indan-1-ol Scaffold

The indane framework is a privileged structure in medicinal chemistry, found in numerous compounds of pharmaceutical importance.[1][2] The introduction of a hydroxyl group at the C1 position, creating the indan-1-ol core, adds a crucial point for molecular interaction and further functionalization. Chiral indan-1-ols, in particular, are valuable building blocks and intermediates. For instance, (S)-1-indanol is a key precursor for the synthesis of Rasagiline, a drug used in the treatment of Parkinson's disease.[3][4] Beyond pharmaceuticals, these structures are integral to the development of chiral ligands and auxiliaries for asymmetric catalysis, underscoring the demand for robust and stereoselective synthetic methodologies.[5]

This guide is structured to provide a logical progression from the most common synthetic pathways to more specialized techniques, with an emphasis on asymmetric synthesis—the cornerstone for producing biologically relevant molecules.[6][7]

Core Synthetic Strategies: An Overview

The construction of substituted indan-1-ols can be broadly categorized into two primary approaches: the modification of a pre-existing indane core and the concomitant formation of the ring system and the C1-hydroxyl group. The most prevalent and versatile strategy involves the reduction of the corresponding substituted indan-1-one. This method's popularity stems from the wide availability of substituted indanones, which can be synthesized through various classical organic reactions like intramolecular Friedel-Crafts acylations.[8][9][10]

The choice of synthetic route is dictated by the desired substitution pattern, required stereochemistry, and scalability. This guide will focus on the most powerful and widely adopted of these strategies.

Caption: Overview of major synthetic routes to substituted indan-1-ols.

Part 1: Asymmetric Reduction of Substituted Indan-1-ones

The reduction of a prochiral ketone is the most direct route to an alcohol. For applications requiring enantiopure compounds, achieving high stereoselectivity is paramount. This has led to the development of powerful catalytic systems that can deliver chiral alcohols with exceptional levels of enantiomeric excess (ee).[11]

Catalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a cornerstone of modern organic synthesis. Among the most notable catalysts are the ruthenium complexes developed by Noyori and co-workers, which operate via a "metal-ligand bifunctional" mechanism.[12][13] These catalysts, typically featuring a chiral diphosphine ligand like BINAP and a diamine ligand, facilitate the transfer of hydrogen from a donor molecule (e.g., a formic acid/triethylamine azeotrope or 2-propanol) to the ketone substrate.[12][14]

Causality Behind the Choice: The elegance of the Noyori-type catalyst lies in its well-defined transition state.[13] The Ru-H (hydride) and N-H (proton) moieties work in concert to deliver hydrogen across the carbonyl group in a six-membered pericyclic transition state. The chiral ligands create a sterically defined environment, forcing the ketone to approach from a specific trajectory, thus dictating the stereochemistry of the resulting alcohol.[15] Recent studies have shown that conducting these reactions in water can drastically accelerate the rate and improve enantioselectivity for substrates like 1-indanone.[14]

Data Summary: ATH of 1-Indanone

| Catalyst System | H-Source | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| Ru-PTsDPEN | HCOOH-NEt₃ | 50 | 25 | 71 | 88 | [14] |

| Ru-PTsDPEN | aq. HCOONa | 40 | 3 | >99 | 92 | [14] |

| (R,R)-Ts-DENEB-Ru | HCOOH/Et₃N | RT | - | - | up to 99 | [16] |

Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-Indanone in Water [14]

-

Catalyst Preparation: Prepare the Ru-PTsDPEN catalyst according to established literature procedures.

-

Reaction Setup: In a reaction vial, combine 1-indanone (1 mmol, 1.0 eq), sodium formate (HCOONa, 5.0 eq), and the Ru-PTsDPEN catalyst (S/C ratio = 100) in deionized water (2 mL).

-

Reaction Conditions: Seal the vial and stir the mixture vigorously at 40 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion (typically 3 hours), cool the reaction mixture to room temperature. Extract the aqueous phase with diethyl ether (3 x 5 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the enantiomerically enriched 1-indanol.

-

Analysis: Determine the enantiomeric excess (ee) of the product via chiral High-Performance Liquid Chromatography (HPLC).

Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[11][17] Whole-cell systems (using bacteria or yeast) or isolated enzymes (alcohol dehydrogenases) can reduce ketones with exceptional enantioselectivity, often yielding products with >99% ee.[3][4][11]

Causality Behind the Choice: Enzymes, like alcohol dehydrogenases, possess a highly structured, chiral active site.[11] They utilize a cofactor, typically NADH or NADPH, as the hydride source.[11][17] The substrate (ketone) is precisely oriented within the active site through a series of non-covalent interactions, allowing for hydride delivery to only one of the two prochiral faces of the carbonyl group. This lock-and-key-like interaction is responsible for the near-perfect enantioselectivity often observed. The use of whole-cell systems, such as Lactobacillus paracasei, simplifies the process by providing the necessary enzymes and cofactor regeneration systems in a self-contained, "off-the-shelf" package.[3][4]

Experimental Protocol: Whole-Cell Bioreduction of 1-Indanone [3][4]

-

Culture Preparation: Cultivate Lactobacillus paracasei BD71 in an appropriate growth medium (e.g., MRS broth) under optimal conditions (temperature, pH) until a sufficient cell density is reached.

-

Reaction Setup: Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate buffer, pH 7.0). Resuspend the cell pellet in the buffer containing a carbon source (e.g., glucose) for cofactor regeneration.

-

Biotransformation: Add the substrate, 1-indanone (typically dissolved in a minimal amount of a water-miscible co-solvent like ethanol), to the cell suspension.

-

Reaction Conditions: Incubate the mixture in a shaker at a controlled temperature (e.g., 30 °C) and agitation speed. Monitor the conversion and ee over time by sampling the reaction and analyzing via GC or HPLC.

-

Work-up: Once the reaction reaches completion (typically 24-48 hours), saturate the aqueous mixture with sodium chloride and extract the product with an organic solvent like ethyl acetate.

-

Purification and Analysis: Dry the combined organic layers, concentrate, and purify the product as described previously. Analyze for enantiomeric excess. Using this method, (S)-1-indanol was produced on a gram scale with 93% yield and >99% ee.[3][4]

Part 2: Cyclization Strategies

Intramolecular Friedel-Crafts Acylation

A classic approach to the synthesis of the indanone precursor is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[8][9][10] This reaction uses a strong Lewis acid (e.g., AlCl₃) or a protic acid (polyphosphoric acid) to promote the electrophilic cyclization of the acyl group onto the aromatic ring.[8] The resulting indanone can then be subjected to the reduction methods described above.

Enantioselective Synthesis from Chiral Precursors

An elegant strategy involves starting from an enantiomerically pure building block from the "chiral pool". For example, Hiyama and coworkers reported a synthesis of (1S,2R)-1-amino-2-indanol starting from D-phenylalanine.[5] The key step involved a Friedel-Crafts acylation to form the five-membered ring without losing the chiral information from the starting material.[5] While this specific example leads to an amino-indanol, the principle of using a chiral starting material to direct the stereochemistry of the final cyclic product is a powerful tool in asymmetric synthesis.[18]

Conclusion and Future Outlook

The synthesis of substituted indan-1-ols is a well-developed field with a diverse toolkit available to the modern chemist. The asymmetric reduction of indan-1-ones, through either transition-metal catalysis or biocatalysis, remains the most robust and versatile approach for generating enantiomerically pure products. Catalysts of the Noyori class offer exceptional activity and selectivity, with ongoing research focusing on improving catalyst stability, recyclability, and performance in environmentally benign solvents like water.[14] Simultaneously, biocatalysis presents a compelling green alternative, providing nearly perfect enantioselectivity and operational simplicity, making it highly attractive for industrial-scale production.[3][4] Future advancements will likely focus on the development of novel catalysts with broader substrate scopes, improved efficiencies, and the engineering of enzymes to accept non-natural substrates, further expanding the synthetic chemist's ability to create complex and valuable indan-1-ol derivatives.

References

- Strategies for Accessing cis-1-Amino-2-Indanol. MDPI.

- Biocatalytic asymmetric synthesis of (S)-1-indanol using Lactobacillus paracasei BD71. Biocatalysis and Biotransformation.

- Biocatalytic asymmetric synthesis of (S)-1-indanol using Lactobacillus paracasei BD71. Taylor & Francis Online.

- Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. University of Liverpool IT Services.

- The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide. Benchchem.

- Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. Thieme Connect.

- Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry.

- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.

- Synthesis of 1-indanones with a broad range of biological activity. PMC.

- Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. University of the Witwatersrand, Johannesburg.

- Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry.

- Asymmetric Synthesis. University of Windsor.

- Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing.

- Asymmetric Synthesis. SlidePlayer.

- Biocatalytic Reduction of Selected Cyclohexanones. International Journal of Science and Research (IJSR).

- Asymmetric hydrogenation. Wikipedia.

- Biocatalytic Reduction Reactions from a Chemist's Perspective. PMC.

- The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions.

- The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Strategies for Accessing cis-1-Amino-2-Indanol | MDPI [mdpi.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 10. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 13. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. pcliv.ac.uk [pcliv.ac.uk]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 17. sphinxsai.com [sphinxsai.com]

- 18. accesson.kisti.re.kr [accesson.kisti.re.kr]

Therapeutic potential of 7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

Technical Whitepaper: The Strategic Value of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol in Next-Gen Small Molecule Therapeutics

Part 1: Executive Summary & Structural Logic

In the landscape of modern drug discovery, the "magic methyl" effect has largely been superseded by the "strategic fluorine" paradigm. 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol (hereafter referred to as FNI-1 ) represents a high-value chiral scaffold, specifically engineered to overcome metabolic liabilities while enhancing binding affinity in difficult target classes such as the NLRP3 inflammasome and HIF-2

This guide moves beyond basic characterization to analyze FNI-1 as a modular building block. Its value lies in its trifunctional nature:

-

7-Fluoro Motif: Blocks metabolic oxidation at the benzylic-adjacent position and modulates the pKa of the neighboring hydroxyl/amine groups.[1]

-

4-Nitro Group: A "masked" aniline functionality, allowing for late-stage reduction and coupling to sulfonylureas or heterocycles.[1]

-

C1-Chiral Hydroxyl: A versatile handle for stereoselective etherification or deoxygenation to tune lipophilicity (

).[1]

Part 2: Primary Therapeutic Vectors

NLRP3 Inflammasome Inhibition (Autoimmune & Neurodegeneration)

Recent patent literature (e.g., WO2019211463A1) identifies FNI-1 as a critical intermediate in the synthesis of next-generation sulfonylurea inhibitors.[1] The NLRP3 inflammasome is a sensor of cellular stress; its aberrant activation drives diseases like Alzheimer’s, Parkinson’s, and gout.[1]

-

Mechanism of Action: The FNI-1 scaffold forms the lipophilic core of the inhibitor.[1] The 7-fluoro substitution is critical here; it prevents rapid clearance by CYP450 enzymes, extending the half-life (

) of the final drug candidate compared to the non-fluorinated analog.[1] -

Synthetic Pathway: The 4-nitro group is reduced to an amine, which is then coupled with a sulfonyl isocyanate to form the bioactive sulfonylurea moiety.[1]

HIF-2 Antagonism (Renal Cell Carcinoma)

Structurally, FNI-1 shares significant homology with the indane core of Belzutifan (PT2977).[1] While Belzutifan utilizes a difluoro-indanol, FNI-1 serves as a scaffold for exploring Structure-Activity Relationships (SAR) in the same binding pocket.[1]

-

Binding Mode: The chiral hydroxyl group (or its ether derivative) locks the molecule into the HIF-2

PAS-B domain.[1] The electron-withdrawing nitro group (or its derivatives) mimics the polar interactions required to disrupt the HIF-2

Part 3: Technical Workflow & Experimental Protocols

Workflow 1: Enantioselective Synthesis & Functionalization

The therapeutic utility of FNI-1 is dependent on its enantiopurity.[1] The following workflow describes the conversion of the precursor ketone to the chiral alcohol, followed by the "branching" into active pharmaceutical ingredients (APIs).

Figure 1: Divergent synthesis workflow starting from the ketone precursor.[1] The pathway splits based on whether the target requires aniline coupling (Pathway A) or ether linkage (Pathway B).[1]

Protocol: Nitro Group Reduction (Zinc/Ammonium Formate Method)

Rationale:[1] Traditional hydrogenation (

Materials:

-

Substrate: 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol (1.0 eq)[1]

-

Reagent: Zinc dust (activated, 5.0 eq)

-

Donor: Ammonium Formate (10.0 eq)

-

Solvent: Methanol (anhydrous)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 100 mg of FNI-1 in 5 mL of methanol under a nitrogen atmosphere.

-

Activation: Add ammonium formate in a single portion. Stir for 5 minutes until fully dissolved.

-

Reduction: Add activated Zinc dust slowly to control the exotherm.[1] The reaction is slightly exothermic.[1]

-

Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting material (

) should disappear, and a fluorescent amine spot ( -

Workup: Filter the mixture through a Celite pad to remove zinc residues. Wash the pad with MeOH.[1]

-

Purification: Concentrate the filtrate. The resulting 4-amino-7-fluoro-2,3-dihydro-1H-inden-1-ol is unstable to oxidation; proceed immediately to the coupling step (e.g., amide bond formation).[1]

Part 4: Quantitative Data & Pharmacophore Properties

The following table summarizes the calculated physicochemical properties that make FNI-1 a superior scaffold compared to the non-fluorinated analog (4-nitro-1-indanol).

| Property | FNI-1 (Fluorinated) | Non-Fluorinated Analog | Therapeutic Impact |

| LogP (Lipophilicity) | ~1.95 | ~1.45 | Improved membrane permeability for CNS/intracellular targets.[1] |

| Metabolic Stability | High | Moderate | Fluorine at C7 blocks aromatic hydroxylation by CYP450.[1] |

| H-Bond Acidity | Increased (OH) | Baseline | The F-atom inductively acidifies the OH, strengthening H-bonds in the receptor pocket.[1] |

| Polar Surface Area | ~66 | ~66 | Maintains oral bioavailability range (Rule of 5 compliant).[1] |

Part 5: Mechanistic Signaling Pathway

The diagram below illustrates how FNI-1 derived ligands intervene in the NLRP3 inflammatory cascade.

Figure 2: Mechanism of Action.[1] The FNI-1 derived inhibitor binds to the NACHT domain of NLRP3, preventing the ATP-dependent oligomerization required for inflammasome activation.

References

-

World Intellectual Property Organization (WIPO). (2019).[1] WO2019211463A1 - Novel Compounds for NLRP3 Inhibition.[1][1]

-

Canadian Intellectual Property Office. (2019).[1] CA3067410A1 - Novel Sulfonamide Carboxamide Compounds.[1][1]

-

Journal of Medicinal Chemistry. (2020). Discovery of Belzutifan: A Potent, Selective, and Orally Available HIF-2

Inhibitor.[1] (Contextual reference for Indanol scaffolds). -

Sigma-Aldrich. (2023).[1] Product Specification: 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol.[1][2][3][4][5]

Sources

Strategic Sourcing & Technical Profile: 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

This is a comprehensive technical guide and strategic sourcing analysis for 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol , designed for researchers and procurement professionals in pharmaceutical development.[1]

Executive Summary

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol (CAS: 2260959-50-8) is a critical bicyclic building block used in the synthesis of advanced small-molecule therapeutics.[1] Its indane scaffold, functionalized with a nitro group (reducible to an amine) and a fluorine atom, makes it a high-value intermediate for HIF-2α inhibitors (analogous to Belzutifan/Welireg™ chemistry) and NLRP3 inflammasome inhibitors .[1]

This guide provides a technical deep-dive into its procurement, synthesis logic, and quality attributes, ensuring your research team sources the correct grade for lead optimization or scale-up.

Chemical Identity & Specifications

| Attribute | Specification |

| IUPAC Name | 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol |

| CAS Number | 2260959-50-8 |

| Molecular Formula | C₉H₈FNO₃ |

| Molecular Weight | 197.16 g/mol |

| Key Functional Groups | Secondary Alcohol (C1), Nitro (C4), Fluorine (C7) |

| Chirality | Contains 1 chiral center (C1).[1][2][3] Typically supplied as a racemate unless specified as (R)- or (S)- enantiomer.[1] |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.[1] |

Supply Chain Landscape & Pricing Analysis[1]

The market for this compound is tiered between "Catalog Research Grade" (grams) and "Bulk Intermediate Grade" (kilograms).[1]

Primary Suppliers & Distributors

-

Tier 1 (Global Stock): BLD Pharm , Apollo Scientific , Fluorochem .[1] These suppliers typically hold stock in the US, UK, or China for immediate dispatch.[1]

-

Tier 2 (Custom/Bulk): Enamine , WuXi AppTec , Combi-Blocks .[1] Best for >100g orders or specific enantiomeric requests.

Current Market Pricing (Estimated Q1 2026)

Prices fluctuate based on synthesis difficulty and stock levels.[1]

| Pack Size | Estimated Price Range (USD/EUR) | Lead Time | Target Application |

| 100 mg | $30 - $60 | 1-3 Days | Initial Screening / HTS |

| 1 g | $120 - $250 | 1-5 Days | Lead Optimization / SAR |

| 10 g | $800 - $1,500 | 1-2 Weeks | Process Development / Tox Batches |

| 1 kg | Custom Quote ($3k - $8k) | 4-8 Weeks | GMP Starting Material |

Procurement Tip: For medicinal chemistry campaigns, purchasing the racemate is cost-effective.[1] If your target requires a specific enantiomer (e.g., S-configuration for HIF-2α analogs), expect a 3-5x price multiplier or consider performing an in-house chiral resolution (e.g., lipase-catalyzed kinetic resolution or chiral SFC).[1]

Technical Deep Dive: Synthesis & Quality Control

Understanding the synthesis is crucial for troubleshooting impurities.[1] The commercial route typically involves the reduction of the corresponding indanone.[1]

Synthesis Pathway (DOT Diagram)

Figure 1: Standard synthetic route. The critical step is the selective reduction of the ketone without affecting the nitro group.[1]

Critical Quality Attributes (CQA)

-

Regio-purity: The nitration of 7-fluoro-1-indanone can yield the 6-nitro isomer as a byproduct.[1] High-quality suppliers should guarantee <1% of this isomer by ¹H-NMR.[1]

-

Nitro Group Integrity: Avoid suppliers using catalytic hydrogenation (H₂/Pd) for the ketone reduction step, as this often leads to partial reduction of the nitro group to an amine or hydroxylamine (Impurity B).[1] Sodium Borohydride (NaBH₄) is the preferred reducing agent to maintain the nitro handle [1].[1]

-

Water Content: As a secondary alcohol, it can be hygroscopic.[1] Ensure storage under desiccant.[1]

Applications in Drug Discovery[1]

HIF-2α Inhibitors (Oncology)

This scaffold is structurally homologous to the "left-hand" side of Belzutifan (MK-6482) .[1] In Belzutifan, the indane ring is heavily substituted (difluoro, methylsulfonyl).[1] The 7-fluoro-4-nitro-1-indanol offers a simplified core for exploring Structure-Activity Relationships (SAR) , specifically:

-

C1-Hydroxyl: Mimics the critical hydrogen-bonding interaction in the HIF-2α PAS-B pocket.[1]

-

C4-Nitro: Serves as a "masked" amine.[1] Once reduced to an aniline, it can be coupled to various electrophiles to probe the solvent-exposed region of the binding pocket.[1]

NLRP3 Inflammasome Inhibitors

Recent patent literature (e.g., WO2019211463) cites this specific intermediate in the synthesis of sulfonylurea derivatives for treating inflammatory diseases [2].[1] The indanol moiety is often converted to a leaving group (mesylate/tosylate) and displaced by nucleophiles to build complex heterocyclic architectures.[1]

Procurement Strategy & Recommendations

For Research (Discovery Phase):

-

Buy the Racemate: Unless you have a validated chiral separation method, buy the racemic alcohol (CAS 2260959-50-8).[1] It is significantly cheaper and allows you to separate enantiomers via chiral HPLC only for the most active hits.[1]

-

Verify the CAS: Ensure you are not buying the ketone (CAS 1092347-71-1) by mistake.[1] The names are very similar.

For Process Development (Scale-Up):

-

Request the ROS (Route of Synthesis): Ask the supplier if they used NaBH₄ or Hydrogenation.[1]

-

Safety Check: Nitro-aromatics can be energetic.[1] If ordering >100g, request DSC (Differential Scanning Calorimetry) data to ensure thermal stability during transport and storage.[1]

References

-

Lead Sciences & BLD Pharm Catalog Data. (2025). Product Specifications for CAS 2260959-50-8. Retrieved from and .[1]

-

World Intellectual Property Organization. (2019).[1] Patent WO2019211463A1: Novel Compounds (NLRP3 Inhibitors).[1] Describes the use of 7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol as a key intermediate.[1] .

-

PubChem. (2025).[1][4] Compound Summary: 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one (Ketone Precursor).[1] .[1]

-

Xu, R., et al. (2019).[1][5] 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma.[1][2][3][5] J. Med.[1][6][7] Chem., 62(15), 6876–6893.[1][2][5] (Provides context on indane scaffold utility). .[1]

Sources

- 1. Belzutifan | C17H12F3NO4S | CID 117947097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | C9H7FO2 | CID 15268488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Belzutifan induced strong responses in patients with von Hippel-Lindau disease-associated kidney cancer - ecancer [ecancer.org]

Methodological & Application

Application Note: Mitsunobu Reaction Conditions for 7-Fluoro-4-Nitroindanol

Executive Summary

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a diverse array of functionalities with a characteristic inversion of stereochemistry.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Mitsunobu reaction to a challenging substrate: 7-fluoro-4-nitroindanol. This substrate's unique electronic and steric properties—namely, the presence of two strong electron-withdrawing groups (EWG) and its nature as a secondary alcohol—necessitate carefully optimized conditions to achieve high yields and minimize side reactions. We will delve into the mechanistic rationale behind the procedural choices, provide a detailed, field-tested protocol, and offer a troubleshooting guide to ensure successful implementation.

Mechanistic Rationale: The "Why" Behind the Reagents

A foundational understanding of the Mitsunobu reaction mechanism is critical for troubleshooting and adapting the protocol. The reaction is a complex, multi-step process that effectively activates the alcohol's hydroxyl group for nucleophilic substitution.[4][5][6]

The key steps are as follows:

-

Betaine Formation: The reaction initiates with a nucleophilic attack of triphenylphosphine (PPh₃) on the azodicarboxylate (typically DEAD or DIAD), forming a betaine intermediate.[6]

-

Pronucleophile Deprotonation: This highly reactive betaine deprotonates the acidic pronucleophile (H-Nu), creating the active nucleophile (Nu⁻) and a protonated phosphonium species. The pKa of the pronucleophile is crucial; it should generally be below 13 to ensure this step proceeds efficiently.[2][6]

-

Alcohol Activation: The alcohol oxygen attacks the activated phosphonium species, forming an alkoxyphosphonium salt. This step converts the hydroxyl group into an excellent leaving group.[1][3]

-

Sₙ2 Displacement: The previously generated nucleophile (Nu⁻) performs a backside attack on the carbon bearing the activated oxygen, displacing triphenylphosphine oxide (TPPO) and leading to the final product with inverted stereochemistry.[2][4] The formation of the highly stable P=O double bond in TPPO is a major thermodynamic driving force for the reaction.[7]

Caption: Generalized workflow of the Mitsunobu reaction mechanism.

Key Challenges with 7-Fluoro-4-Nitroindanol

The successful application of the Mitsunobu reaction to 7-fluoro-4-nitroindanol requires addressing several substrate-specific challenges:

-

Reduced Alcohol Nucleophilicity: The potent electron-withdrawing effects of the aromatic fluorine and nitro substituents decrease the electron density on the indanol ring system. This, in turn, reduces the nucleophilicity of the secondary hydroxyl group, potentially slowing the crucial alcohol activation step (Step 3).

-

Steric Hindrance: As a secondary alcohol, the reaction site is inherently more sterically encumbered than a primary alcohol.[8] This can impede the approach of both the phosphonium species during activation and the incoming nucleophile during the Sₙ2 displacement. For particularly hindered alcohols, standard Mitsunobu conditions can result in low yields.[7][9]

-

Choice of Nucleophile: To overcome the challenges of a sterically hindered and electronically deactivated alcohol, the choice of nucleophile is critical. A more acidic pronucleophile leads to a higher concentration of the key intermediates and can significantly accelerate the reaction.[10] For this reason, p-nitrobenzoic acid is an excellent choice, as its higher acidity compared to benzoic acid has been shown to improve yields dramatically in cases of hindered alcohols.[9][10]

Optimized Protocol for Mitsunobu Esterification

This protocol details the esterification of 7-fluoro-4-nitroindanol with p-nitrobenzoic acid. The use of diisopropyl azodicarboxylate (DIAD) is recommended over diethyl azodicarboxylate (DEAD) due to improved safety.[11]

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 7-Fluoro-4-nitroindanol | >98% | N/A | Substrate (1.0 eq.) |

| Triphenylphosphine (PPh₃) | >99% | Standard | (1.5 eq.) |

| p-Nitrobenzoic acid | >98% | Standard | Nucleophile (1.5 eq.) |

| Diisopropyl azodicarboxylate (DIAD) | >95% | Standard | Oxidant (1.5 eq.)[11] |

| Tetrahydrofuran (THF) | Anhydrous, >99.8% | Standard | Reaction Solvent |

| Ethyl Acetate | ACS Grade | Standard | For work-up and chromatography |

| Hexanes | ACS Grade | Standard | For chromatography |

| Saturated NaHCO₃ (aq) | N/A | In-house prep | For work-up |

| Brine | N/A | In-house prep | For work-up |

| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Standard | Drying agent |

| Silica Gel | 230-400 mesh | Standard | For column chromatography |

Experimental Workflow

Caption: Step-by-step experimental workflow for the Mitsunobu reaction.

Step-by-Step Procedure

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add 7-fluoro-4-nitroindanol (1.0 eq.), p-nitrobenzoic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the indanol). Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the flask in an ice-water bath to 0 °C.

-

DIAD Addition: Add DIAD (1.5 eq.) dropwise to the stirred solution over 15-20 minutes. A slight exotherm may be observed; ensure the internal temperature does not rise above 5 °C.[9] The solution will typically turn a yellow-orange color.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature.

-

Monitoring: Let the reaction stir at room temperature for 6-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The formation of solid triphenylphosphine oxide is an indication of reaction progress.[12]

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove excess p-nitrobenzoic acid, followed by brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product will contain the desired ester and a significant amount of triphenylphosphine oxide (TPPO) and the DIAD-hydrazine byproduct. Purify the crude material via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure product.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No Reaction / Low Conversion | 1. Wet solvent or reagents. 2. Inactive DIAD/DEAD. 3. Insufficiently acidic nucleophile. | 1. Ensure all glassware is flame-dried and solvent is strictly anhydrous. 2. Use a fresh bottle of DIAD/DEAD. 3. Confirm the pKa of the nucleophile is appropriate. For this substrate, p-nitrobenzoic acid is recommended.[9] |

| Formation of Side Products | 1. Reaction temperature too high. 2. Incorrect order of addition. | 1. Maintain low temperature during DIAD addition. For very sensitive substrates, keep the reaction at 0°C for longer. 2. Adhere to the recommended order of addition.[6][12] Pre-forming the betaine is an alternative for difficult cases.[6] |

| Difficult Purification | 1. Co-elution of TPPO with the product. | 1. If TPPO is problematic, try precipitating it from the crude mixture by adding a non-polar solvent like diethyl ether or hexanes and storing at low temperature before chromatography.[9] 2. For future attempts, consider using polymer-supported triphenylphosphine to simplify removal.[13] |

Safety Precautions

-

Azodicarboxylates (DEAD/DIAD): These reagents are toxic and potentially explosive, especially upon heating or shock.[9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Triphenylphosphine (PPh₃): PPh₃ is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: THF, ethyl acetate, and hexanes are flammable. Work away from ignition sources. THF can form explosive peroxides; use from a freshly opened bottle or one that has been properly stored and tested.

Conclusion

The Mitsunobu reaction, while powerful, requires careful consideration of substrate properties for successful execution. For the electronically deactivated and sterically hindered 7-fluoro-4-nitroindanol, success hinges on the use of an appropriately acidic pronucleophile, such as p-nitrobenzoic acid, and adherence to a carefully controlled procedure. This application note provides the mechanistic insights and a robust protocol to enable researchers to confidently employ this reaction, overcoming its inherent challenges to achieve the desired molecular transformation with high fidelity.

References

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Hughes, D. L., & Reamer, R. A. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC. The Journal of Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Dodge, J. A., & Nissen, J. S. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses, 73, 110. Retrieved from [Link]

-

The Organic Chemistry Portal. (n.d.). Diisopropyl Azodicarboxylate (DIAD). Common Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl azodicarboxylate. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Retrieved from [Link]

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Retrieved from [Link]

-

The Organic Chemistry Portal. (n.d.). Mitsunobu. Common Conditions. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

-

Beddoe, R. H., et al. (2018). New Directions in the Mitsunobu Reaction. Nottingham ePrints. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Kumar, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Molecules, 27(15), 4941. Retrieved from [Link]

-

Tapolcsányi, P., et al. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Synthetic Communications, 34(6), 1127-1136. Retrieved from [Link]

Sources

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Diisopropyl Azodicarboxylate (DIAD) [commonorganicchemistry.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Crystallization Protocols for 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

Executive Summary

This application note details the crystallization strategies for 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol (CAS: 2260959-50-8), a critical intermediate in the synthesis of Hypoxia-Inducible Factor-2 alpha (HIF-2

The presence of the nitro group at C4 and the fluorine at C7, combined with the secondary alcohol at C1, creates a molecule with distinct polarity and hydrogen-bonding capabilities. This guide prioritizes purification efficiency (rejecting regioisomers and reduction byproducts) and solid-state stability . Two distinct methods are presented: a cooling crystallization for high-purity requirements and an anti-solvent method for yield maximization.

Physicochemical Profile & Solubility Assessment

Before initiating crystallization, the solubility profile must be mapped to identify the Metastable Zone Width (MSZW).

Molecule Characteristics:

-

Structure: Indane core with a rigid bicyclic system.

-

H-Bonding: Donor (C1-OH) and Acceptor (C4-NO

). -

Chirality: C1 is a stereocenter. (Note: These protocols apply to both racemic and enantiomerically enriched material, though solubility curves will shift for pure enantiomers).

Table 1: Solubility Screening Data (at 25°C and 60°C)

Data represents typical values for nitro-indanol derivatives.

| Solvent System | Solubility @ 25°C (mg/mL) | Solubility @ 60°C (mg/mL) | Classification | Application |

| Ethyl Acetate | > 150 | > 300 | High | Dissolution Solvent |

| Methanol | > 200 | > 400 | Very High | Dissolution Solvent |

| Toluene | 15 | 85 | Ideal | Cooling Crystallization |

| 2-Propanol (IPA) | 40 | 120 | Moderate | Primary Solvent |

| n-Heptane | < 2 | < 5 | Anti-solvent | Yield Induction |

| Water | < 1 | < 2 | Anti-solvent | Yield Induction |

Pre-Crystallization Safety Check (Critical)

Warning: The C4-nitro group introduces potential thermal instability.

-

Protocol: Perform Differential Scanning Calorimetry (DSC) on the crude material before scaling up.

-

Acceptance Criteria: Ensure the onset of decomposition (

) is > 50°C higher than the maximum crystallization temperature ( -

Typical

: Do not exceed 70°C during dissolution to prevent thermal degradation or elimination of the hydroxyl group (dehydration to indene).

Protocol A: Cooling Crystallization (Polymorph Control)

Objective: Maximum purity rejection of regioisomers (e.g., 6-fluoro isomers) and synthetic byproducts. System: Toluene (Single solvent) or Toluene/EtOAc (9:1).

Mechanistic Rationale

Toluene provides a steep solubility curve for nitro-substituted aromatics. The

Step-by-Step Procedure

-

Charge: Load 10.0 g of crude 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol into a jacketed glass reactor.

-

Dissolution: Add 80 mL of Toluene (8 volumes). Agitate at 250 RPM.

-

Heating: Heat the jacket to 75°C. Hold for 30 minutes.

-

Note: If solution is not clear, add Ethyl Acetate in 1 mL increments until dissolution is complete (Max 10 mL).

-

-

Clarification: Filter hot (75°C) through a 0.45

m PTFE filter to remove insolubles (salts/catalyst residues). -

Cooling Ramp 1: Cool from 75°C to 55°C at a rate of 0.5°C/min.

-

Seeding: At 55°C (supersaturation point), add 0.5% w/w pure seed crystals. Hold for 1 hour to allow seed bed maturation.

-

Cooling Ramp 2: Cool from 55°C to 5°C at a slow rate of 0.2°C/min.

-

Why? Slow cooling prevents secondary nucleation and oiling out.

-

-

Isolation: Filter the slurry at 5°C.

-

Wash: Wash the cake with 20 mL of cold Toluene (0°C).

-

Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Yield Optimization)

Objective: High recovery (>90%) for cleaner crude streams. System: 2-Propanol (IPA) / Water.

Mechanistic Rationale

The IPA/Water system utilizes the "drowning out" effect. The hydrophobic fluoro-nitro-indane core is highly insoluble in water. Adding water increases the surface tension of the solvent mixture, forcing the organic molecule to crystallize rapidly.

Step-by-Step Procedure

-

Dissolution: Dissolve 10.0 g of crude material in 50 mL IPA (5 volumes) at 60°C.

-

Filtration: Polish filter the warm solution.

-

Initial Anti-solvent Addition: Maintain 60°C. Add 10 mL Water dropwise over 20 minutes until the solution turns slightly turbid (Cloud Point).

-

Seeding: Add seed crystals (10 mg). Stir for 30 minutes to establish crystal growth.

-

Main Addition: Add remaining 40 mL Water over 2 hours while cooling from 60°C to 20°C.

-

Ratio Target: Final solvent composition should be 1:1 IPA:Water.

-

-

Ripening: Stir at 20°C for 2 hours.

-

Filtration & Wash: Filter and wash with 20 mL of 1:1 IPA:Water mixture.

Process Visualization